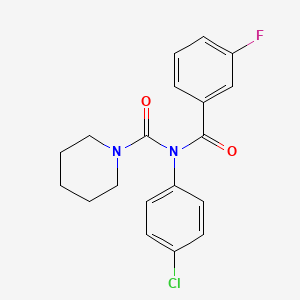

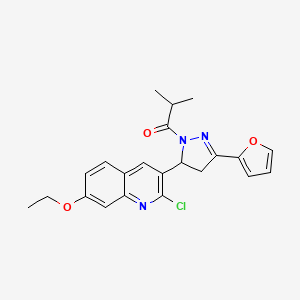

![molecular formula C18H17N3O7S B2446663 N-(1-(2,3-二氢苯并[b][1,4]二噁英-6-基)-5-氧代吡咯烷-3-基)-4-硝基苯磺酰胺 CAS No. 905688-58-6](/img/structure/B2446663.png)

N-(1-(2,3-二氢苯并[b][1,4]二噁英-6-基)-5-氧代吡咯烷-3-基)-4-硝基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide” is a complex organic molecule. It contains a total of 34 bonds, including 20 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 secondary amine (aromatic), and 2 ethers (aromatic) .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthesis of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives was described . The synthesis involved a mixture of benzil, ammonium acetate, 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, and furan-2-carbaldehyde in absolute ethanol in the presence of C4H10BF3O as a catalyst .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in the literature. For example, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, a related compound, was reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole with various reagents was reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide was reported, and the overall geometry of the molecule was found to be largely planar .科学研究应用

Asymmetric Synthesis

The compound is used in the Pd-Catalyzed Asymmetric Intramolecular Aryl C–O Bond Formation . This process employs a chiral spirodiphosphine monoxide ligand with 1,1′-spirobiindane backbone (SDP(O)), a desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C O coupling of 2-(2-halophenoxy)-− propane-1,3-diols .

Organic Synthesis

The compound is a versatile material used in organic synthesis . Its unique structure enables various applications in this field.

Material Science

In addition to organic synthesis, the compound is also used in material science . Its unique structure and properties make it a valuable material in this field.

Drug Development

The compound has potential applications in drug development . Its unique structure and properties could be leveraged to develop new drugs.

Inhibition Studies

The compound has been used in inhibition studies . The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .

Biological Activity

The compound has been used in studies of biological activity . The test plates were incubated for 48 h in BOD at 37°C for the development of inhibitory zones .

作用机制

Target of Action

Similar compounds have been found to exhibit moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.

Mode of Action

Inhibition typically occurs through the compound binding to the active site of the enzyme, preventing the enzyme’s natural substrate from binding and thus blocking the enzyme’s function .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. If it inhibits cholinesterases, it could affect neurotransmission by increasing the levels of acetylcholine, a neurotransmitter, in the synaptic cleft. If it inhibits lipoxygenase enzymes, it could affect the metabolism of arachidonic acid, potentially reducing the production of leukotrienes, which are involved in inflammatory responses .

Pharmacokinetics

Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion of inactive compounds through bile or feces .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the tissues in which these targets are expressed. Inhibition of cholinesterases could lead to increased acetylcholine levels, affecting neuronal signaling. Inhibition of lipoxygenase enzymes could lead to decreased production of leukotrienes, potentially reducing inflammation .

安全和危害

属性

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O7S/c22-18-9-12(19-29(25,26)15-4-1-13(2-5-15)21(23)24)11-20(18)14-3-6-16-17(10-14)28-8-7-27-16/h1-6,10,12,19H,7-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKVROLJMBRYRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

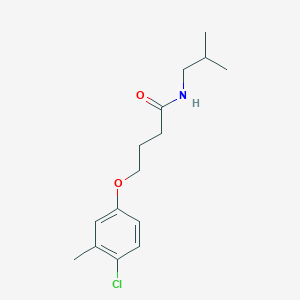

![2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2446581.png)

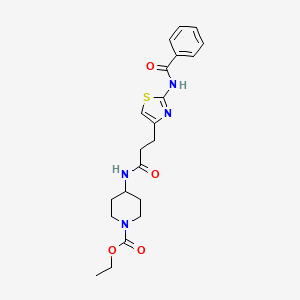

![N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide](/img/structure/B2446582.png)

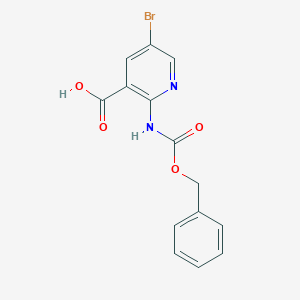

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B2446586.png)

![5,6-dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2446595.png)

![[(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B2446596.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2446597.png)

![1-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2446599.png)

![5-Benzylsulfanyl-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2446600.png)